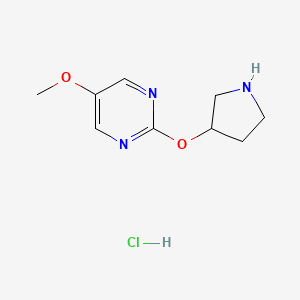![molecular formula C18H13Cl2N3OS B2491644 2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-58-9](/img/structure/B2491644.png)
2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with a 3,4-dichlorobenzylthio group and a methyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core.
Introduction of the 3,4-dichlorobenzylthio Group: This is achieved through a nucleophilic substitution reaction where a 3,4-dichlorobenzyl halide reacts with a thiol derivative of the pyrimidoindole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the 3,4-dichlorobenzylthio group.
Aplicaciones Científicas De Investigación
2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties and as a lead compound for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and interaction with cellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
- 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives
Uniqueness
Compared to similar compounds, 2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dichlorobenzylthio group and methylation contribute to its distinct reactivity and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c1-23-17(24)16-15(11-4-2-3-5-14(11)21-16)22-18(23)25-9-10-6-7-12(19)13(20)8-10/h2-8,21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRDSOJLISFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)



![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)



![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)


